KRAS G12C inhibitor 57 is a novel compound designed to target the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. The KRAS gene encodes a protein that plays a crucial role in cell signaling pathways that control cell growth and division. Mutations in this gene, especially at codon 12, lead to constitutive activation of the KRAS protein, driving oncogenesis. The development of selective inhibitors like KRAS G12C inhibitor 57 represents a significant advancement in targeted cancer therapy.
KRAS G12C inhibitor 57 is classified as a small-molecule covalent inhibitor. It selectively binds to the cysteine residue at position 12 of the KRAS protein when it is in its guanosine diphosphate-bound state. This binding locks the protein in an inactive conformation, preventing it from participating in downstream signaling pathways that promote tumor growth. Other notable inhibitors in this category include sotorasib and adagrasib, which have been approved for clinical use against KRAS G12C mutations .
The synthesis of KRAS G12C inhibitor 57 involves several key steps:
The molecular structure of KRAS G12C inhibitor 57 reveals a complex arrangement designed for optimal interaction with the KRAS protein. The compound features:
Data from X-ray crystallography studies provide insights into the binding conformation of the inhibitor within the KRAS protein, highlighting critical interactions that stabilize the inactive state of KRAS .
KRAS G12C inhibitor 57 undergoes specific chemical reactions upon binding to its target:
The mechanism of action for KRAS G12C inhibitor 57 can be summarized as follows:
Data from preclinical studies indicate significant antitumor activity when used alone or in combination with other therapies .
KRAS G12C inhibitor 57 exhibits several important physical and chemical properties:
Characterization studies often employ techniques such as differential scanning calorimetry (DSC) to assess thermal stability and solubility assays to determine bioavailability .
KRAS G12C inhibitor 57 is primarily utilized in oncology research and clinical applications targeting cancers with KRAS G12C mutations:
The development of inhibitors like KRAS G12C inhibitor 57 marks a pivotal step toward personalized medicine strategies aimed at effectively treating specific cancer types driven by genetic mutations.
KRAS G12C Inhibitor 57 (development code: JDQ443) exploits a unique structural vulnerability in the KRASG12C mutant protein. This mutation substitutes glycine with cysteine at codon 12, creating a druggable allosteric pocket beneath the switch II loop (SWIIP) in the GDP-bound inactive state. Inhibitor 57 binds within this pocket, forming a covalent bond with Cys12 via an acrylamide warhead. Its methyl-chloroindazole moiety occupies a hydrophobic subpocket formed by Val103, Ile100, Met72, and Gln99, while the spirocyclic azetidine linker positions the warhead optimally for covalent modification [9].
Critically, Inhibitor 57 avoids direct interaction with His95—a residue implicated in resistance to earlier KRASG12C inhibitors like adagrasib. This distinct binding mode enables activity against H95-mutant tumors, a key differentiator. Hydrogen bonding between the inhibitor’s carbonyl group and Lys16, and water-mediated interactions with Mg2+ and GDP’s β-phosphate, further stabilize the complex [9].
Table 1: Key Structural Interactions of KRAS G12C Inhibitor 57
Structural Element | Target Residue/Region | Interaction Type | Functional Significance |
---|---|---|---|
Acrylamide warhead | Cys12 | Covalent bond | Traps KRAS in inactive state |
Methyl-chloroindazole | Val103/Ile100/Met72 | Hydrophobic packing | Occupies hydrophobic core |
Amide carbonyl | Lys16 | Hydrogen bond | Stabilizes P-loop conformation |
Spirocyclic azetidine | Switch II loop | Van der Waals | Preorganizes warhead orientation |
Pyrazole core | Gln99 side-chain | Stacking interaction | Anchors to α3-helix |
The design of Inhibitor 57 employed structure-based optimization to balance covalent reactivity with non-covalent affinity:
The strategy avoided known chemical scaffolds (e.g., sotorasib’s tetrahydropyridopyrimidine), reducing susceptibility to resistance mutations at common contact residues like His95 and Tyr96 [8] [9].
Lead optimization focused on enhancing cellular potency, mutant selectivity, and pharmacokinetics:
Table 2: Preclinical Efficacy of KRAS G12C Inhibitor 57 in Xenograft Models
Tumor Model | Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Regression Rate |
---|---|---|---|---|
NCI-H358 | CDX (NSCLC) | 50 mg/kg BID | 98% | 80% |
MIA PaCa-2 | CDX (Pancreatic) | 30 mg/kg BID | 92% | 60% |
LU0387 | PDX (NSCLC) | 100 mg/kg QD | 89% | 45% |
CRC028 | PDX (Colorectal) | 100 mg/kg QD | 76% | 30% |
CDX=Cell-derived xenograft; PDX=Patient-derived xenograft; BID=Twice daily; QD=Once daily [9]
The pharmacokinetic profile featured high oral bioavailability (F = 63% in rats) and sustained target occupancy (>90% at 24h post-dose), supporting twice-daily dosing in clinical studies [9].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3